molecular formula C20H18ClN3O4 B11617796 3-[(4-Chloro-phenyl)-hydrazono]-2-methyl-4,5-dioxo-1-phenyl-pyrrolidine-2-carboxylic acid ethyl ester

3-[(4-Chloro-phenyl)-hydrazono]-2-methyl-4,5-dioxo-1-phenyl-pyrrolidine-2-carboxylic acid ethyl ester

Cat. No.: B11617796
M. Wt: 399.8 g/mol
InChI Key: XUZCHJDOJIUOTM-HAVVHWLPSA-N
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Description

ETHYL (3Z)-3-[2-(4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-2-METHYL-4,5-DIOXO-1-PHENYLPYRROLIDINE-2-CARBOXYLATE is a synthetic organic compound known for its complex structure and potential applications in various fields of scientific research. This compound features a pyrrolidine ring, a phenyl group, and a chlorophenyl hydrazine moiety, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (3Z)-3-[2-(4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-2-METHYL-4,5-DIOXO-1-PHENYLPYRROLIDINE-2-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with 4-chlorophenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized with phenyl isocyanate under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

ETHYL (3Z)-3-[2-(4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-2-METHYL-4,5-DIOXO-1-PHENYLPYRROLIDINE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

ETHYL (3Z)-3-[2-(4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-2-METHYL-4,5-DIOXO-1-PHENYLPYRROLIDINE-2-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of ETHYL (3Z)-3-[2-(4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-2-METHYL-4,5-DIOXO-1-PHENYLPYRROLIDINE-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL (Z)-2-CHLORO-2-[2-(4-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]ACETATE
  • CETIRIZINE RELATED COMPOUND A

Uniqueness

ETHYL (3Z)-3-[2-(4-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-2-METHYL-4,5-DIOXO-1-PHENYLPYRROLIDINE-2-CARBOXYLATE is unique due to its specific structural features, such as the combination of a pyrrolidine ring with a chlorophenyl hydrazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H18ClN3O4

Molecular Weight

399.8 g/mol

IUPAC Name

ethyl (3Z)-3-[(4-chlorophenyl)hydrazinylidene]-2-methyl-4,5-dioxo-1-phenylpyrrolidine-2-carboxylate

InChI

InChI=1S/C20H18ClN3O4/c1-3-28-19(27)20(2)17(23-22-14-11-9-13(21)10-12-14)16(25)18(26)24(20)15-7-5-4-6-8-15/h4-12,22H,3H2,1-2H3/b23-17+

InChI Key

XUZCHJDOJIUOTM-HAVVHWLPSA-N

Isomeric SMILES

CCOC(=O)C1(/C(=N/NC2=CC=C(C=C2)Cl)/C(=O)C(=O)N1C3=CC=CC=C3)C

Canonical SMILES

CCOC(=O)C1(C(=NNC2=CC=C(C=C2)Cl)C(=O)C(=O)N1C3=CC=CC=C3)C

Origin of Product

United States

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